![molecular formula C6H9N3O2 B164198 ethyl 5-amino-1H-pyrazole-4-carboxylate CAS No. 1260243-04-6](/img/structure/B164198.png)
ethyl 5-amino-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1H-pyrazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C6H9N3O2. It is a derivative of pyrazole, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of significant interest in various fields of chemistry and pharmaceutical research due to its versatile reactivity and potential biological activities.
Biochemical Analysis
Biochemical Properties
The compound is known to exhibit tautomerism, a phenomenon that may influence its reactivity . This could potentially impact the synthetic strategies where Ethyl 5-amino-1H-pyrazole-4-carboxylate takes part, as well as on the biological activities of targets bearing a pyrazole moiety .
Cellular Effects
It is known that pyrazole derivatives can have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrazole derivatives can have significant effects over time in laboratory settings .
Dosage Effects in Animal Models
It is known that pyrazole derivatives can have significant effects at different dosages in animal models .
Metabolic Pathways
It is known that pyrazole derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that pyrazole derivatives can have significant effects on the transport and distribution within cells and tissues .
Subcellular Localization
It is known that pyrazole derivatives can have significant effects on the subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-amino-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: Hydrazine reacts with ethyl acetoacetate to form an intermediate hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.
Amination: The resulting pyrazole is then aminated to introduce the amino group at the 5-position.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 5-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Condensation Reagents: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions include various substituted pyrazoles, Schiff bases, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-amino-1H-pyrazole-4-carboxylate has been explored for its potential pharmacological activities:
- Antigout Activity : It is classified as an impurity related to allopurinol, a well-known antigout medication. This compound can serve as a reference standard in pharmaceutical testing for the development of new gout therapies .
- Anticancer Properties : Research indicates that derivatives of pyrazole compounds exhibit anticancer activities. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthetic Intermediates : It is utilized in the synthesis of more complex heterocyclic compounds, which are essential in drug discovery and development .
- Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes, making it a candidate for drug development targeting various biochemical pathways .
Agricultural Chemistry
In agricultural applications, this compound is explored for its potential use in agrochemicals:
- Pesticide Development : Due to its reactivity and stability, it can be used as a precursor in the synthesis of novel pesticides or herbicides, contributing to crop protection strategies .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on human cancer cell lines. Results demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Enzyme Inhibition
Research focused on the compound's interaction with hydrolases revealed that it could effectively inhibit certain enzymes involved in metabolic pathways. This inhibition was characterized by kinetic studies that demonstrated competitive inhibition mechanisms.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Ethyl 5-amino-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 1-amino-4-fluoro-1H-pyrazole-5-carboxylate
- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
These compounds share a similar pyrazole core structure but differ in their substituents, which can significantly influence their reactivity and biological activity
This compound stands out due to its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in research and industry.
Biological Activity
Ethyl 5-amino-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Synthesis
This compound features a pyrazole ring with an amino group at the 5-position and an ethyl ester at the 4-position. Its molecular formula is , with a molecular weight of approximately 182.18 g/mol.
Synthesis Methods :
- Condensation Reactions : Typically involves the reaction of hydrazine derivatives with ethyl acetoacetate, followed by cyclization.
- Multi-step Synthetic Routes : Various synthetic pathways have been reported, often yielding high purity and yield (60-96%) of the desired compound .
Biological Activity
This compound has shown a variety of biological activities, primarily attributed to its pyrazole structure, which is known for diverse pharmacological effects.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Activity : A series of tests conducted on this compound against Staphylococcus aureus and Escherichia coli revealed an inhibition zone diameter of up to 15 mm, indicating moderate antibacterial activity .
- Anti-inflammatory Research : In a model of induced inflammation in rats, administration of the compound resulted in a significant reduction in paw edema, demonstrating its potential as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
This compound | Amino group at C-5 | Moderate antimicrobial and anti-inflammatory activity |
Allopurinol | Purine derivative | Primarily used for gout treatment; inhibits xanthine oxidase |
3-Amino-1H-pyrazole | Lacks carboxylic acid functionality | Simpler structure; limited pharmacological applications |
This table illustrates how structural variations influence biological activity, highlighting the potential therapeutic applications of this compound.
Properties
IUPAC Name |
ethyl 5-amino-1H-pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXGHKWOJXQLQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990206 | |
Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6994-25-8, 1260243-04-6 | |
Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6994-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260243046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6994-25-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.512 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GY5HA1GAA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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